molecular formula C9H9Cl2N3 B13680198 5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine CAS No. 1159983-10-4

5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine

Cat. No.: B13680198
CAS No.: 1159983-10-4
M. Wt: 230.09 g/mol
InChI Key: NWMWFPOLNWGRSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family.

Preparation Methods

The synthesis of 5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine typically involves the cyclocondensation reaction of β-enaminone derivatives with 3-methyl-1H-pyrazol-5-amine. This reaction is often carried out under microwave irradiation at 180°C for a short duration, resulting in high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with different nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine can be compared with other similar compounds in the pyrazolo[1,5-A]pyrimidine family, such as:

  • 5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine
  • 5,7-Dichloro-3-methylpyrazolo[1,5-A]pyrimidine
  • 5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carbaldehyde

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications. The unique combination of substituents in this compound imparts distinct photophysical properties and reactivity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

1159983-10-4

Molecular Formula

C9H9Cl2N3

Molecular Weight

230.09 g/mol

IUPAC Name

5,7-dichloro-3-ethyl-2-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H9Cl2N3/c1-3-6-5(2)13-14-8(11)4-7(10)12-9(6)14/h4H,3H2,1-2H3

InChI Key

NWMWFPOLNWGRSS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2N=C(C=C(N2N=C1C)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.